molecular formula C15H12F3N3O3 B1201974 1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No. B1201974
M. Wt: 339.27 g/mol
InChI Key: MMJOWHXYDSJPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a member of benzodioxoles.

Scientific Research Applications

Catalytic Activity

  • A phenylpyrrolidine-based urea catalyst exhibited potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes, suggesting potential applications in asymmetric synthesis (Kawazoe et al., 2015).

Molecular Interactions and Complexation

  • Studies on N-(pyridin-2-yl),N'-substituted ureas showed their association with amino-naphthyridines and benzoates, which can be crucial for understanding molecular interactions and complexation (Ośmiałowski et al., 2013).

Synthesis and Structural Analysis

  • Research on the reaction of a similar urea compound with methyl iodide and its derivative's crystallographic structure provides insights into synthetic methods and structural analysis (Jung et al., 2008).

Binding and Conformational Studies

  • Investigations into pyrid-2-yl ureas' conformational isomers and their binding to cytosine have implications for molecular binding studies (Chien et al., 2004).

Anticancer Applications

  • A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant antiproliferative effects against various cancer cell lines, indicating potential in anticancer research (Feng et al., 2020).

Acetylcholinesterase Inhibition

  • Research on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors has relevance for Alzheimer's disease and related conditions (Vidaluc et al., 1995).

Crystallography and Insecticide Analysis

  • The crystal structure analysis of chlorfluazuron, a related urea compound, offers insights into the structural aspects of urea-based insecticides (Cho et al., 2015).

properties

Product Name

1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H12F3N3O3/c16-14(17,18)15(23-11-5-1-2-6-12(11)24-15)21-13(22)20-9-10-4-3-7-19-8-10/h1-8H,9H2,(H2,20,21,22)

InChI Key

MMJOWHXYDSJPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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